molecular formula C6H6ClN5 B2662451 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 53085-52-2

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No.: B2662451
CAS No.: 53085-52-2
M. Wt: 183.6
InChI Key: DPQWAJPMHCHEBY-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound with the molecular formula C6H6ClN5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-methylpyridazine with hydrazine derivatives, followed by cyclization to form the triazolo ring . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting microbial cell functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-3-9-10-6-4(8)2-5(7)11-12(3)6/h2H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQWAJPMHCHEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53085-52-2
Record name 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A MW vial was charged with 6-chloro-3-hydrazinylpyridazin-4-amine (Step 112.2) (475 mg, 2.98 mmol) and potassium acetate (467 mg, 4.76 mmol) in AcOH (5 mL). The MW vial was sealed and the resulting mixture was heated up and stirred at 170° C. for 4 hr. The reaction was cooled down to RT and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (NH3 1%/CH2Cl2/MeOH 1-3%) to afford the title product (450 mg, 2.451 mmol, 82% yield). tR: 2.32 min (HPLC 1); tR: 0.55 min (LC-MS 2); ESI-MS: 184 [M+H]+ (LC-MS 2); ESI-MS: 182 [M−H]− (LC-MS 2); Rf=0.45 (CH2Cl2/MeOH 9:1).
Quantity
475 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
467 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
82%

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